molecular formula C21H23NO7S2 B2763737 N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 877816-61-0

N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2763737
CAS No.: 877816-61-0
M. Wt: 465.54
InChI Key: YBVXRPLELVRGAD-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a furan ring, a tosyl group, and a dimethoxybenzenesulfonamide moiety

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S2/c1-15-6-8-16(9-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)17-10-11-18(27-2)20(13-17)28-3/h4-13,21-22H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVXRPLELVRGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with biological targets. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of these three functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound features a furan moiety, a tosyl group, and a dimethoxy-substituted benzene sulfonamide. The structural formula can be represented as follows:

C16H18N2O5S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

Key Properties:

  • Molecular Weight: 350.39 g/mol
  • Solubility: Soluble in organic solvents such as DMSO and methanol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli64 µg/mL
Staphylococcus aureus128 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound can inhibit the growth of both bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce inflammation markers in human cell lines. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanistic studies suggest that the compound may act through the inhibition of NF-kB signaling pathways .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In cell line assays, the compound has been observed to induce apoptosis in cancer cells while sparing normal cells. The following table summarizes the findings:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

These results indicate a selective cytotoxicity towards cancerous cells, warranting further investigation into its potential use as an anticancer therapeutic agent .

Case Studies

A notable case study involved the administration of this compound in an animal model of inflammation. The study reported a significant reduction in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

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